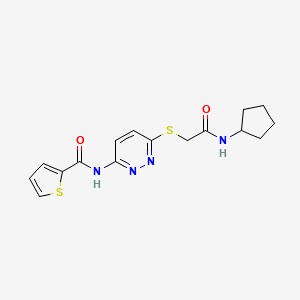![molecular formula C7H11ClF3NO3 B2573006 2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride CAS No. 2413900-80-6](/img/structure/B2573006.png)
2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2413900-80-6 . It has a molecular weight of 249.62 . It is typically in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder . More detailed physical and chemical properties are not available in the resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an important intermediate for synthesizing biologically active heterocyclic compounds, showcases the utility of morpholine derivatives in creating complex organic molecules. These compounds are pivotal for developing pharmaceuticals and agrochemicals due to their unique structural features and biological activities (Mazur, Pitucha, & Rzączyńska, 2007).
Crystallography and Structural Analysis
In crystallography, morpholine derivatives, including similar compounds, are analyzed to understand their molecular conformation and hydrogen bonding. Such analyses contribute to the broader understanding of molecular interactions and the design of new materials with specific properties (Smith & Lynch, 2015).
Organic Synthesis Methodology
Morpholine derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, they are used in the synthesis of chroman-2-ols, indicating their role in introducing functional groups that are pivotal in pharmaceutical chemistry and material science (Semenova et al., 2020).
Catalysis and Chemical Reactions
Morpholine derivatives are also significant in catalysis, where they facilitate or enhance chemical reactions. This is particularly important in developing more efficient and sustainable chemical processes, contributing to the advancement of green chemistry (Korzhenko et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-[6-(trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-3-11-2-4(14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANKOCNWUUJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)C(F)(F)F)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2572930.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide](/img/structure/B2572931.png)
![5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2572932.png)



![4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2572937.png)
![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572938.png)

![5-[4-(ethylsulfonylamino)phenyl]-3-(furan-2-yl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2572942.png)
![(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2572943.png)
![Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2572946.png)